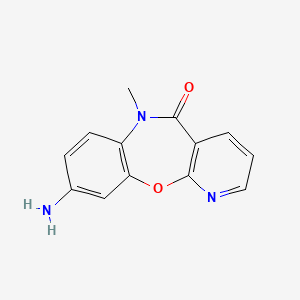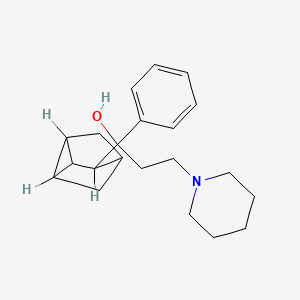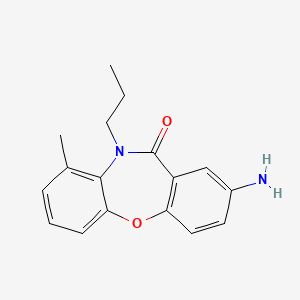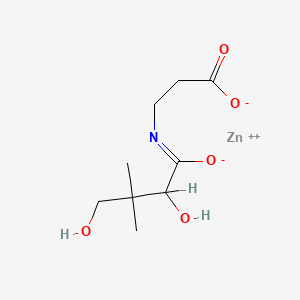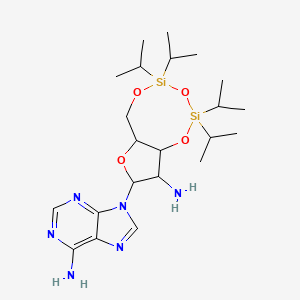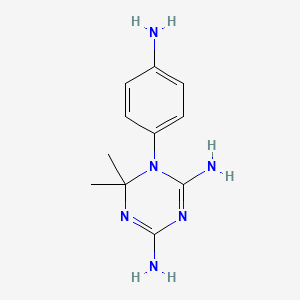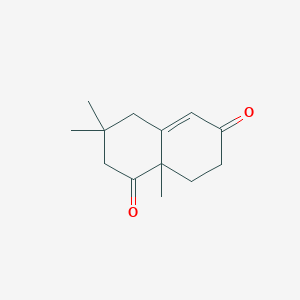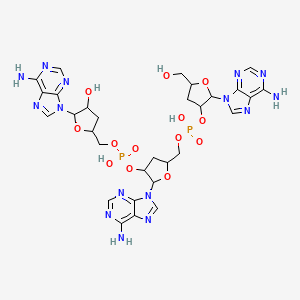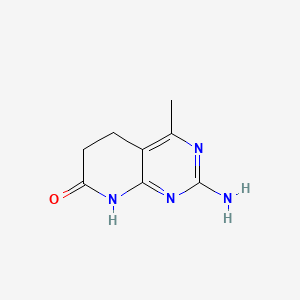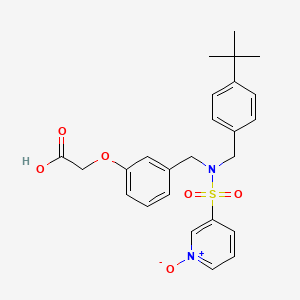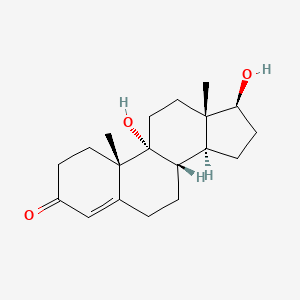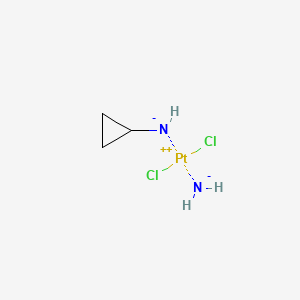
4,4-Diphenyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diphenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound featuring a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its unique structural properties and its applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenyl-1,3-oxazolidin-2-one typically involves the reaction of diphenylmethanol with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Diphenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
4,4-Diphenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 4,4-Diphenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 4,4-Dimethyl-1,3-oxazolidin-2-one
- 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-one
- 4-Methyl-1,3-oxazolidin-2-one
Comparison: 4,4-Diphenyl-1,3-oxazolidin-2-one is unique due to its diphenyl substitution, which imparts distinct steric and electronic properties. This makes it particularly useful as a chiral auxiliary and in the synthesis of complex organic molecules. In contrast, other oxazolidinones may have different substituents that affect their reactivity and applications .
Propiedades
Número CAS |
7480-33-3 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
4,4-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H13NO2/c17-14-16-15(11-18-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17) |
Clave InChI |
IYYFTGZEOOIIHN-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


